molecular formula C13H10O7S B14613388 3-(4-sulfooxyphenoxy)benzoic Acid CAS No. 58218-91-0

3-(4-sulfooxyphenoxy)benzoic Acid

Katalognummer: B14613388
CAS-Nummer: 58218-91-0
Molekulargewicht: 310.28 g/mol
InChI-Schlüssel: VQSRFYGVVRDCSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-sulfooxyphenoxy)benzoic acid is an organic compound with the molecular formula C13H10O7S It is characterized by the presence of a benzoic acid moiety substituted with a sulfooxyphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-sulfooxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with sulfuric acid to introduce the sulfooxy group. The reaction conditions often include:

    Reagents: 4-hydroxybenzoic acid, sulfuric acid

    Solvent: Water or an organic solvent like dichloromethane

    Temperature: Controlled heating to facilitate the reaction

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-sulfooxyphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfooxy group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 3-(4-hydroxyphenoxy)benzoic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

3-(4-sulfooxyphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-sulfooxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The aromatic rings can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-hydroxybenzoic acid: Lacks the sulfooxy group but shares the benzoic acid core.

    3-(4-hydroxyphenoxy)benzoic acid: Similar structure but with a hydroxyl group instead of a sulfooxy group.

    Benzoic acid: The simplest form, without any additional substituents.

Uniqueness

3-(4-sulfooxyphenoxy)benzoic acid is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

58218-91-0

Molekularformel

C13H10O7S

Molekulargewicht

310.28 g/mol

IUPAC-Name

3-(4-sulfooxyphenoxy)benzoic acid

InChI

InChI=1S/C13H10O7S/c14-13(15)9-2-1-3-12(8-9)19-10-4-6-11(7-5-10)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18)

InChI-Schlüssel

VQSRFYGVVRDCSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.